Home > Products > Screening Compounds P54736 > 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine -

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

Catalog Number: EVT-13808657
CAS Number:
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at the 6-position and an o-tolyl group at the 2-position of the imidazo[1,2-a]pyridine framework. The imidazo[1,2-a]pyridine structure is known for its presence in various pharmacologically active compounds, making it a significant scaffold in drug discovery.

Source

The compound can be synthesized through various methods, as documented in several studies and patents. Notable sources include synthetic methodologies that highlight its preparation and biological evaluation, demonstrating its relevance in medicinal chemistry and organic synthesis.

Classification

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is classified as a heterocyclic organic compound. It belongs to a broader category of imidazole derivatives, which are known for their utility in pharmaceuticals due to their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be accomplished using several approaches:

  1. Bromination of Imidazo[1,2-a]pyridine: A common method involves brominating 2-(o-tolyl)imidazo[1,2-a]pyridine using bromine or brominating agents under controlled conditions to introduce the bromine at the 6-position.
  2. Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the simultaneous formation of multiple bonds, enhancing efficiency and reducing reaction times.
  3. Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times compared to traditional heating methods .

Technical Details

The synthesis typically involves controlling reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using chloroacetaldehyde as a reagent can facilitate the formation of the imidazo[1,2-a]pyridine structure under mild conditions (25–50 °C) for a duration of 2 to 24 hours .

Molecular Structure Analysis

Structure

The molecular formula of 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is C14H12BrN3C_{14}H_{12}BrN_3, with a molecular weight of approximately 287.15 g/mol. The structure consists of an imidazo ring fused to a pyridine ring with specific substituents that influence its chemical properties and biological activity.

Data

  • CAS Number: 858516-70-8
  • Molecular Weight: 287.15 g/mol
  • Melting Point: Not explicitly documented but can be inferred from similar compounds in the literature.
Chemical Reactions Analysis

Reactions

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The o-tolyl group can undergo electrophilic substitution reactions due to its electron-donating properties.
  3. Coupling Reactions: The compound can be involved in coupling reactions with other aromatic systems or nucleophiles to form more complex structures.

Technical Details

The reactivity of this compound is significantly influenced by the electronic properties of the substituents on the imidazo and pyridine rings, allowing for tailored modifications that enhance biological activity.

Mechanism of Action

Process

The mechanism of action for compounds like 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine often involves interactions with specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to inhibit various enzymes involved in cellular signaling pathways.

Data

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit activities such as inhibition of protein geranylgeranylation and other cellular processes critical for cancer cell viability . This suggests potential applications in cancer therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility varies depending on the solvent; polar solvents generally enhance solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom.
Applications

Scientific Uses

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine has various applications in scientific research:

  • Anticancer Research: Its derivatives have shown promising results in inhibiting cancer cell growth.
  • Antimicrobial Studies: Exhibits potential antimicrobial activity against various pathogens.
  • Pharmacological Investigations: Serves as a scaffold for developing new drugs targeting central nervous system disorders due to its structural similarity to known pharmaceuticals like Zolpidem .
Introduction to Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged structural motif in drug discovery, characterized by a fused bicyclic 5-6 heterocyclic system. This versatile core exhibits remarkable pharmacological diversity, serving as the foundation for marketed therapeutics such as the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine [7]. The scaffold’s drug-likeness stems from its balanced physicochemical properties, capacity for diverse substitution patterns, and ability to engage in critical hydrogen-bonding and π-stacking interactions with biological targets. Positional isomerism significantly influences bioactivity, with C-2, C-3, and C-6 substitutions frequently exploited for optimizing target engagement and selectivity. The introduction of halogen atoms (particularly bromo) and aromatic/heteroaromatic groups (such as o-tolyl) at these positions enables precise modulation of electronic, steric, and hydrophobic properties, driving the development of targeted bioactive molecules [1] [9].

Historical Development of Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

The therapeutic exploitation of IP scaffolds has evolved substantially, transitioning from serendipitous discoveries to rational, target-driven design strategies. Early developments focused on the scaffold’s central nervous system (CNS) activity, exemplified by zolpidem (Ambien®), which potentiates GABAergic neurotransmission through selective agonism of α1 subunit-containing GABA_A receptors [7]. Subsequent research revealed the scaffold’s potential beyond neurology, particularly in oncology and infectious diseases.

A pivotal advancement emerged with the discovery of telacebec (Q203), an IP-3-carboxamide derivative targeting the cytochrome bc₁ complex (QcrB) in Mycobacterium tuberculosis. Currently in Phase II clinical trials, telacebec inhibits oxidative phosphorylation, demonstrating potent activity against drug-resistant TB strains (MIC ≤ 0.003 µM) [10]. This breakthrough validated the IP scaffold’s applicability in anti-infective drug discovery and stimulated extensive structure-activity relationship (SAR) exploration.

Parallel oncology-focused research yielded compounds like HS-173 and TAK-117, where the imidazo[1,2-a]pyridine moiety serves as a key pharmacophore in PI3Kα inhibitors. These agents often incorporate halogen substitutions (bromo or chloro) at C-6/C-8 positions alongside aryl/heteroaryl groups at C-2, enhancing target affinity and cellular potency [1] [4]. For instance, compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) exhibited submicromolar cytotoxicity (IC₅₀ = 0.09–0.43 µM) against multiple cancer cell lines by inhibiting PI3Kα (IC₅₀ = 1.94 nM) [1].

Table 1: Key Milestones in Imidazo[1,2-a]pyridine-Based Drug Development

Compound/ClassTherapeutic AreaKey Activity/MechanismSignificance
ZolpidemInsomniaGABA_A receptor agonist (α1 subunit-selective)Marketed drug; validated scaffold CNS applicability
Telacebec (Q203)TuberculosisCytochrome bc₁ complex (QcrB) inhibitionPhase II clinical candidate for MDR/XDR-TB
HS-173/TAK-117 analogsOncology (PI3Kα inhibition)PI3Kα inhibition (nanomolar IC₅₀)Demonstrated scaffold utility in kinase inhibition
EGFR-targeting IPsOncologyEGFR/HER2 inhibition; COX-2 inhibitionDual-targeting strategies for enhanced efficacy [2]
IP-chalcone hybridsOncology/AntimicrobialDNA intercalation; FtsZ inhibitionHybrid molecules expanding mechanistic diversity [9]

Role of Halogen-Substituted Derivatives in Bioactive Molecule Design

Halogenation, particularly bromination, is a cornerstone strategy for enhancing the bioactivity and drug-like properties of IP derivatives. Bromine’s large atomic radius and polarizability enable distinct interactions:

  • Hydrophobic Pocket Filling: Bromine efficiently occupies lipophilic enzyme cavities, enhancing binding affinity. In PI3Kα inhibitors like 13k, C-6 bromination significantly improved cellular potency (IC₅₀ shift from µM to nM range) by optimizing van der Waals contacts within the ATP-binding site [1].
  • Metabolic Stability: Bromine reduces susceptibility to oxidative metabolism at adjacent positions, prolonging half-life. Bromo-substituted IP HDAC6 inhibitor I-c4 maintained efficacy in vivo with reduced hepatic clearance compared to non-halogenated analogs [5].
  • Direct Halogen Bonding: Bromine acts as a halogen bond donor to carbonyl oxygens or backbone amides in target proteins. In KRAS G12C inhibitors, C-6 bromo substitution on the IP core enhanced binding to the switch-II pocket through halogen bonding with Asp 69 and Gln 99, contributing to sub-µM cellular activity [4].

Positional effects are critical. C-6 bromination is prevalent in optimized anticancer and antimicrobial IPs due to its favorable orientation for target engagement. For example, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) potently inhibited Streptococcus pneumoniae FtsZ (MIC = 1.95 µg/mL) through selective disruption of Z-ring assembly, with bromine enabling key hydrophobic contacts with Val 207 and Leu 209 residues [6]. Conversely, C-3 bromination in IP-chalcone hybrids enhanced DNA intercalation, as evidenced by bathochromic shifts in UV-vis studies and molecular docking with DNA topoisomerases [9].

Table 2: Impact of Bromo Substitution on Imidazo[1,2-a]pyridine Bioactivity

CompoundBromo PositionTarget/MechanismBiological ActivityEffect vs. Non-Bromo Analog
PI3Kα inhibitor 13kC-6 (on IP ring)PI3Kα inhibitionIC₅₀ = 1.94 nM; Cell IC₅₀ = 0.09–0.43 µM [1]>100-fold potency increase
HDAC6 inhibitor I-c4C-8HDAC6 selective inhibitionIC₅₀ = 2.8 nM; Suppressed xenografts [5]Improved selectivity (HDAC1 IC₅₀ > 1 µM)
FtsZ inhibitor IP-01C-6FtsZ polymerization inhibitionMIC = 1.95 µg/mL (S. pneumoniae) [6]8-fold more potent than chloro analog
Au(III)-IP complexC-6DNA interaction; Topoisomerase inhibitionA549 IC₅₀ = 12.7 µM [3]Enhanced cytotoxicity vs. ligand alone

Rationale for Targeting o-Tolyl and Bromo Substituents in Heterocyclic Systems

The strategic incorporation of o-tolyl (2-methylphenyl) at C-2 and bromo at C-6 in imidazo[1,2-a]pyridine creates a synergistic pharmacophore with optimized steric, electronic, and hydrophobic properties for target engagement:

Steric and Conformational Effects of o-Tolyl

  • Restricted Rotation: The ortho-methyl group induces torsional constraint between the aryl ring and IP core, stabilizing bioactive conformations. In EGFR inhibitors, o-tolyl-containing IPs exhibited superior activity over meta- or para-methyl analogs due to preferential orientation in the hydrophobic back pocket [2].
  • Enhanced Hydrophobicity: The methyl group augments lipophilicity (cLogP increase ~0.5–1.0), promoting penetration into lipid bilayers and hydrophobic enzyme clefts. In chalcone-IP hybrids like VIIIb, the o-tolyl group contributed to potent anti-lung cancer activity (A549 GI₅₀ = 22.3 µM) by enhancing membrane permeability and intracellular accumulation [9].
  • Steric Shielding: The ortho methyl may protect labile bonds (e.g., C-N linkages) from metabolic cleavage, improving pharmacokinetic profiles [8].

Electronic and Targeting Synergy with C-6 Bromo

  • Electron-Withdrawing Nature: Bromo’s -I effect modulates the IP ring’s electron density, enhancing hydrogen-bond acceptor capacity of N1 and facilitating interactions with kinase hinge regions (e.g., PI3Kα: Glu 849, Val 851) [1].
  • Complementary Size for Dual Binding: The bromo (vdW radius 1.85 Å) and o-tolyl methyl (~2.0 Å) groups occupy adjacent hydrophobic subpockets in targets like PI3Kα and HDAC6. In I-c4, this combination yielded picomolar HDAC6 inhibition while maintaining cardioprotective effects in vivo [5].
  • Synergistic Effects in Metal Complexation: Bromo substitution facilitates oxidative addition in Au(III) complexes, enhancing DNA binding. Au(III)-6-bromo-IP complexes demonstrated significant cytotoxicity (A549 IC₅₀ = 12.7 µM) via DNA intercalation and topoisomerase inhibition [3].

Table 3: Exemplary Compounds Featuring 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Motif

Compound ClassKey FeaturesReported ActivitiesTarget/Mechanism Insights
PI3Kα Inhibitors6-Bromo-IP fused to quinazolineIC₅₀ = 0.09 µM (HCC827); PI3Kα IC₅₀ = 1.94 nM [1]Disrupts PI3Kα membrane localization & Akt activation
HDAC6 Inhibitors (I-c4)6-Bromo; 2-(2-methylpyridyl) variantHDAC6 IC₅₀ = 2.8 nM; MGC-803 xenograft suppression [5]Selective HDAC6 inhibition; reduces inflammatory cytokines
Chalcone-IP Hybrids (VIIIb)6-Bromo-2-(o-tolyl)-linked chalconeA549 GI₅₀ = 22.3 µM; MIC = 64 µg/mL (S. aureus) [9]Kinase inhibition (26.7% probability); DNA interaction
Au(III) Complexes6-Bromo-IP ligands coordinated to Au(III)A549 IC₅₀ = 12.7 µM; DNA binding Kₐ = 4.2×10⁴ M⁻¹ [3]DNA intercalation; topoisomerase inhibition

Computational and Structural Validation

Molecular docking simulations consistently predict high-affinity binding for 6-bromo-2-(o-tolyl)IP derivatives:

  • In PI3Kα, the bromo group occupies a lipophilic cleft near Val 851, while the o-tolyl ring engages in π-π stacking with Trp 780 and Tyr 836 [1].
  • For FtsZ inhibitors, bromo fits into a pocket formed by Leu 209, Val 297, and Leu 299, with the o-tolyl group extending towards the T7 loop to disrupt GTPase activity [6].
  • Kinase selectivity profiling suggests the 6-bromo-2-(o-tolyl) motif avoids steric clashes in non-target kinases (e.g., CDK2, ABL1) due to its tailored shape, reducing off-target effects [9].

Properties

Product Name

6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine

IUPAC Name

6-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C14H11BrN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3

InChI Key

ZHFRTMXHZWDPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.